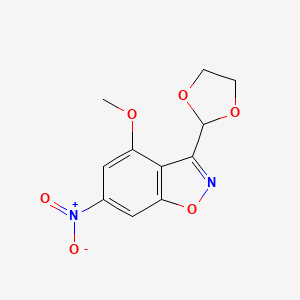
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, also known as MPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine acts as a potent and selective inhibitor of the dopamine transporter (DAT). It binds to the DAT and prevents the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular levels of dopamine, which is associated with the therapeutic effects of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular levels of dopamine. This increase in dopamine levels is associated with the therapeutic effects of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, which include improved motor function, increased attention, and reduced impulsivity. 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has also been shown to exhibit antidepressant effects in animal models.
実験室実験の利点と制限
The advantages of using 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in lab experiments include its potent and selective inhibition of the dopamine transporter (DAT), which allows for the study of the role of dopamine in various neurological and psychiatric disorders. The limitations of using 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine. One direction is the development of novel analogs of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine with improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the therapeutic potential of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. Additionally, the role of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in drug addiction and substance abuse disorders is an area of active research.
合成法
The synthesis of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine involves the condensation of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with 3-phenoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The purity of the synthesized compound can be confirmed using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
科学的研究の応用
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular levels of dopamine, which is associated with the therapeutic effects of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine.
特性
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-28-24-13-6-5-12-23(24)26-14-16-27(17-15-26)25-19-20-8-7-11-22(18-20)29-21-9-3-2-4-10-21/h2-13,18-19H,14-17H2,1H3/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULWRMXSWNHGI-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)

![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)
![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)
![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)